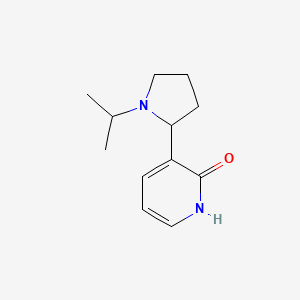

3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-ol

Description

3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-ol is a heterocyclic compound featuring a pyridine core substituted at the 3-position with a 1-isopropylpyrrolidine moiety and at the 2-position with a hydroxyl group.

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

3-(1-propan-2-ylpyrrolidin-2-yl)-1H-pyridin-2-one |

InChI |

InChI=1S/C12H18N2O/c1-9(2)14-8-4-6-11(14)10-5-3-7-13-12(10)15/h3,5,7,9,11H,4,6,8H2,1-2H3,(H,13,15) |

InChI Key |

JSIOOQLHXJQQKO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCCC1C2=CC=CNC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: Several synthetic routes lead to the formation of 3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-ol. While specific methods may vary, a common approach involves the condensation of a pyridine-2-carbaldehyde derivative with an N-substituted pyrrolidine. The reaction typically occurs under mild conditions and yields the desired product.

Industrial Production: Although industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration. Researchers continue to investigate efficient and scalable routes for large-scale production.

Chemical Reactions Analysis

Reactivity: 3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-ol participates in various chemical reactions:

Oxidation: It can undergo oxidation reactions, leading to the formation of corresponding oxidation products.

Reduction: Reduction processes may yield reduced derivatives.

Substitution: Substituents on the pyridine ring can be replaced via substitution reactions.

- Oxidizing agents like potassium permanganate (

Oxidation: KMnO4

) or chromium(VI) oxide (CrO3

) are commonly employed. Reducing agents such as sodium borohydride (Reduction: NaBH4

) or lithium aluminum hydride (LiAlH4

) facilitate reduction reactions.Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.

Major Products: The specific products formed depend on the reaction conditions and reagents used. Detailed studies are necessary to identify the major products resulting from each reaction.

Scientific Research Applications

Chemistry: Researchers explore the compound’s reactivity, stability, and potential applications in organic synthesis. Its unique structure may inspire novel reactions.

Biology and Medicine:Biological Studies: Investigating its interactions with biological macromolecules (e.g., proteins, nucleic acids).

Medicinal Chemistry: Assessing its potential as a drug scaffold or targeting specific receptors.

Industry: Applications in materials science, catalysis, and fine chemicals are areas of interest.

Mechanism of Action

The precise mechanism by which 3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-ol exerts its effects remains an active research topic. It likely involves interactions with cellular targets, signaling pathways, or enzymatic processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridin-2-ol Derivatives

Key Observations :

- Electron-Withdrawing Groups : Compounds like 3-nitro-5-(trifluoromethyl)pyridin-2-ol exhibit enhanced electrophilicity due to nitro and trifluoromethyl groups, which may influence reactivity in substitution reactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Molecular weight calculated based on formula C₁₁H₁₈N₂O.

Key Observations :

- The target compound’s hydroxyl group and pyrrolidine ring suggest moderate solubility in polar solvents (e.g., ethanol or water), contrasting with halogenated analogs like 3-nitro-5-(trifluoromethyl)pyridin-2-ol, which may favor organic solvents .

- Melting points for halogenated derivatives (e.g., 151–155°C) align with increased molecular symmetry and intermolecular forces compared to the target compound .

Biological Activity

3-(1-Isopropylpyrrolidin-2-yl)pyridin-2-ol is a chemical compound characterized by a unique structure that combines a pyridine ring with a 1-isopropylpyrrolidine moiety. Its molecular formula is C12H16N2O, with a molecular weight of 204.27 g/mol. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in neuropharmacology.

Preliminary studies suggest that this compound exhibits significant biological activity through various mechanisms:

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neurotransmitter release or uptake.

- Enzyme Inhibition : Its structural similarity to other bioactive compounds suggests potential for enzyme inhibition, which could lead to therapeutic applications in conditions like Alzheimer's disease .

Interaction Studies

Initial findings indicate that this compound may bind to specific receptors in the central nervous system. These interactions can be studied using techniques such as:

- Radiolabeled Binding Assays : To quantify binding affinity to specific receptors.

- Functional Assays : To assess the impact on neurotransmitter signaling pathways.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Methylpyrrolidin-3-ylpyridin-2-ol | C11H14N2O | Lacks isopropyl group; methyl substitution alters sterics and electronics. |

| 1-Ethylpyrrolidin-3-ylpyridin-2-ol | C12H16N2O | Ethyl group affects lipophilicity compared to isopropyl. |

| 1-Piperidinylnicotinic acid | C12H14N2O2 | Contains a piperidine ring; potential for different receptor interactions. |

The specific isopropyl substitution on the pyrrolidine ring of this compound may confer distinct pharmacokinetic properties and biological activities compared to these similar compounds.

Neuropharmacological Applications

Research has indicated potential applications of this compound in neuropharmacology:

- Alzheimer's Disease : As a beta-secretase inhibitor, it shows promise in reducing memapsin 2 catalytic activity, which is crucial for amyloid-beta peptide generation, a key factor in Alzheimer's pathology .

- Behavioral Studies : Animal models have been used to evaluate the effects of the compound on cognitive functions and behavior, showing improvements in memory tasks when administered.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

- Formation of Pyridine Ring : Utilizing various reagents and conditions to ensure high yield and purity.

- Pyrrolidine Modification : Introducing the isopropyl group through alkylation reactions.

Optimizing these conditions is critical for maximizing yield and ensuring the desired biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.